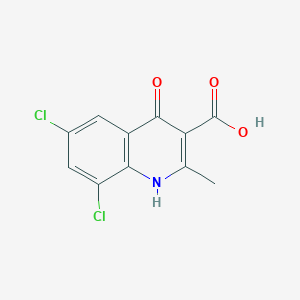
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H7Cl2NO. It is known for its unique chemical structure, which includes two chlorine atoms, a hydroxyl group, and a carboxylic acid group attached to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid typically involves the halogenation of 4-hydroxy-2-methylquinoline-3-carboxylic acid. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to introduce chlorine atoms at the 6 and 8 positions of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the quinoline ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with potential biological activity.
Reduction: Dechlorinated or modified quinoline derivatives.
Substitution: Functionalized quinoline compounds with diverse chemical properties.
Scientific Research Applications
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The hydroxyl and carboxylic acid groups also play a role in binding to the target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxy-2-methylquinoline
- 7-Chloro-4-hydroxy-2-methylquinoline
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
- 4-Chloro-6,8-dibromo-2-methylquinoline
Uniqueness
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms at the 6 and 8 positions, which significantly influence its chemical reactivity and biological activity. This distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H7Cl2NO3 |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6,8-dichloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)10(15)6-2-5(12)3-7(13)9(6)14-4/h2-3H,1H3,(H,14,15)(H,16,17) |
InChI Key |
AJYJNSSBNLGQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
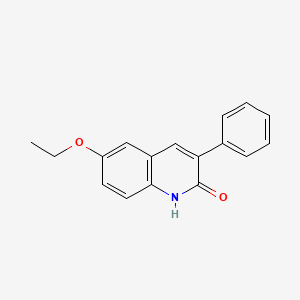

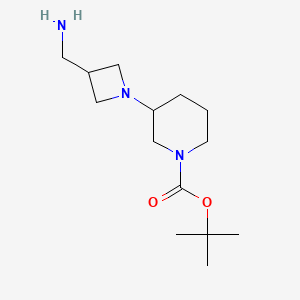
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
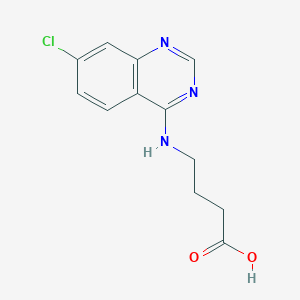
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)

![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
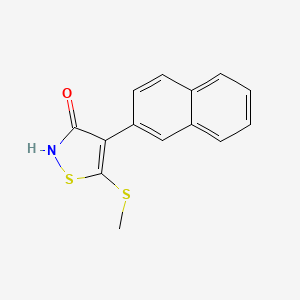

![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)
![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
